

An In-depth Technical Guide to 4-(Pentyloxy)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Pentyloxy)phenol

Cat. No.: B097055

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **4-(Pentyloxy)phenol**, a key organic intermediate. The document details its chemical identity, physicochemical properties, spectroscopic profile, and a validated synthesis protocol. Furthermore, it explores its primary applications, particularly as a precursor in the synthesis of advanced materials like liquid crystals, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require detailed technical information on this compound.

Chemical Identity and Physicochemical Properties

4-(Pentyloxy)phenol, also known as p-n-Pentyloxyphenol, is an aromatic organic compound classified as a phenol ether. Its structure consists of a phenol ring where the hydroxyl proton at the para position is substituted with a pentyl ether group. This combination of a rigid aromatic core and a flexible alkyl chain is fundamental to its utility in materials science.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 18979-53-8[\[1\]](#)[\[2\]](#)[\[3\]](#).

Core Compound Identifiers

Identifier	Value	Source(s)
CAS Number	18979-53-8	[1] [2] [3] [4]
IUPAC Name	4-(pentyloxy)phenol	[2] [3]
Molecular Formula	C ₁₁ H ₁₆ O ₂	[1] [2] [3]
Molecular Weight	180.24 g/mol	[1] [5]
InChIKey	JCLFHZLOKITRCE-UHFFFAOYSA-N	[2] [3]
Canonical SMILES	CCCCCOC1=CC=C(O)C=C1	[2] [6]

Physicochemical Data

The physical properties of **4-(Pentyloxy)phenol** are crucial for determining appropriate solvents, reaction conditions, and purification methods.

Property	Value	Source(s)
Appearance	White to off-white crystalline solid	General knowledge
Melting Point	46-49 °C	[5]
Boiling Point	~273 °C (rough estimate)	[7]
Solubility	Soluble in methanol, ethanol, ether, and chlorinated solvents. Insoluble in water.	General chemical principles
Purity	Typically ≥98%	[8]

Synthesis Protocol: Williamson Ether Synthesis

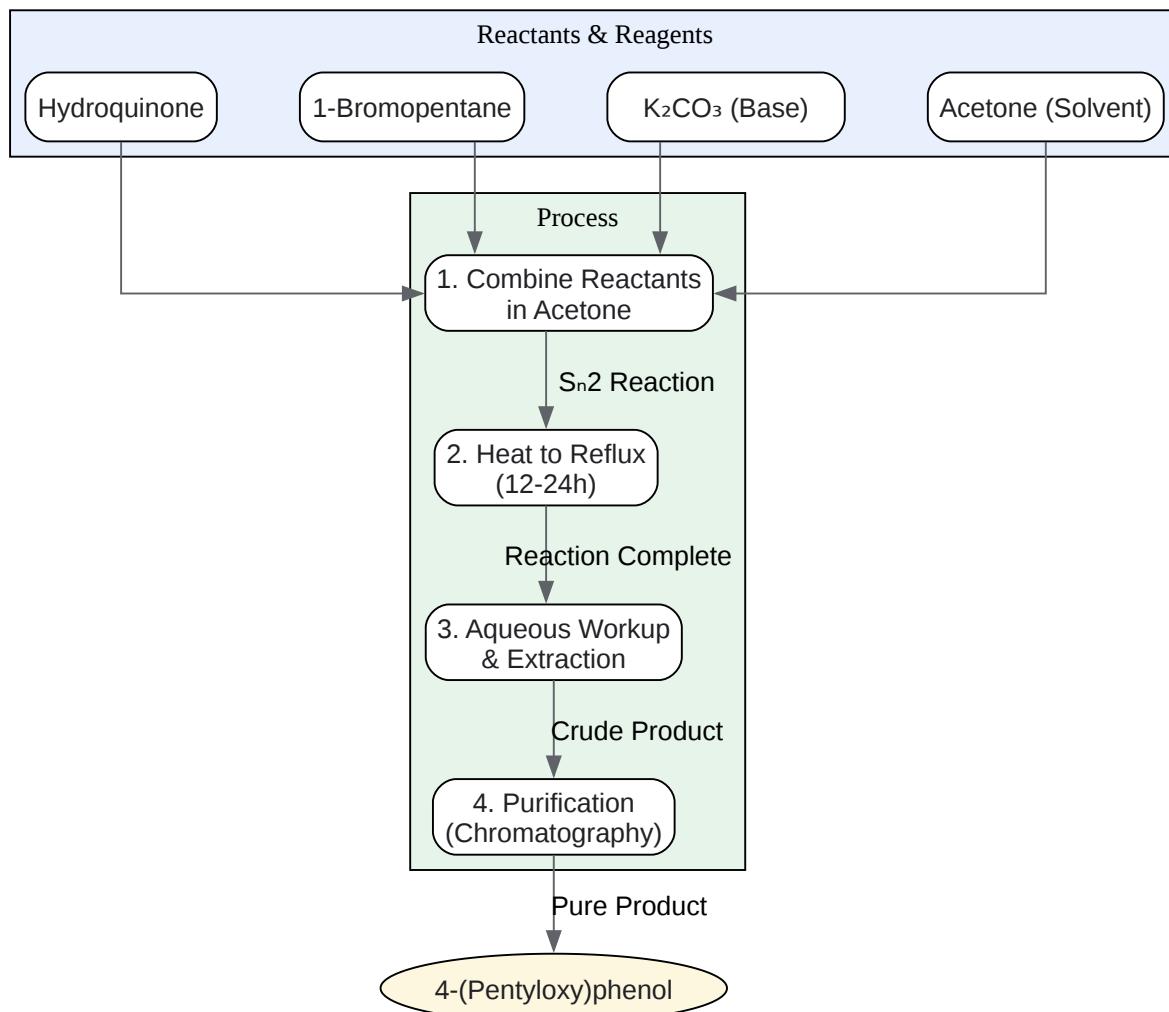
The most common and reliable method for synthesizing **4-(Pentyloxy)phenol** is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol followed by a nucleophilic substitution (S_n2) reaction with an alkyl halide.

Causality and Experimental Rationale

The chosen substrate is hydroquinone (benzene-1,4-diol), which provides the phenol backbone. 1-Bromopentane serves as the source of the pentyl chain. A key challenge in this synthesis is achieving mono-alkylation over di-alkylation. By using a stoichiometric equivalent or a slight excess of hydroquinone relative to the base and alkyl halide, the formation of the di-substituted product, 1,4-bis(pentyloxy)benzene, is minimized. The base, typically a strong one like sodium hydroxide or potassium carbonate, is essential for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. The reaction is typically run in a polar aprotic solvent like DMF or acetone to facilitate the S_N2 mechanism.

Step-by-Step Laboratory Protocol

Materials:


- Hydroquinone (1.0 eq)
- 1-Bromopentane (1.0 eq)
- Potassium Carbonate (K_2CO_3 , anhydrous, 1.5 eq)
- Acetone (anhydrous)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroquinone (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to anhydrous acetone.

- **Addition of Alkyl Halide:** While stirring vigorously, add 1-bromopentane (1.0 eq) to the suspension.
- **Reaction:** Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.
- **Extraction:** Dissolve the resulting crude oil in diethyl ether. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate to yield pure **4-(pentyloxy)phenol**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis workflow for **4-(Pentyloxy)phenol**.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized product.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the 6.7-6.9 ppm range), a triplet for the methylene group attached to the ether oxygen (~3.9 ppm), a broad singlet for the phenolic hydroxyl group, and signals for the remaining alkyl chain protons.
- IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band for the O-H stretch of the phenol group (around 3300-3400 cm^{-1}) and C-O stretching bands for the ether and phenol (around 1200-1250 cm^{-1})[9].

Applications in Materials Science and Organic Synthesis

The primary application of **4-(Pentyloxy)phenol** is as a synthon or precursor, particularly in the field of materials science.[10]

Liquid Crystal Synthesis

The molecular structure of **4-(Pentyloxy)phenol**, with its rigid aromatic head and flexible nonpolar tail, makes it an ideal building block for thermotropic liquid crystals.[10] The terminal hydroxyl group is a convenient reactive site for esterification or etherification, allowing chemists to attach other mesogenic (liquid crystal-forming) units.[10] This modular approach enables the fine-tuning of properties like:

- Mesophase Range: The temperature range over which the material exhibits liquid crystalline properties.
- Dielectric Anisotropy: The difference in dielectric permittivity parallel and perpendicular to the director, a crucial parameter for electro-optical devices like displays.[10]
- Birefringence: The difference in refractive indices for light polarized parallel and perpendicular to the director.

While **4-(pentyloxy)phenol** itself is not a liquid crystal, it is a key component in creating more complex molecules that are.[10] For example, it can be reacted to form Schiff bases or esters

that exhibit nematic and smectic phases, which are fundamental to LCD technology.[11][12]

Polymer Science

This compound and its derivatives are used to create polymers with specialized properties. For instance, it can be incorporated into polystyrene side chains to create films that can induce vertical alignment in liquid crystal cells, a critical feature for certain display modes.[13]

Pharmaceutical and Agrochemical Intermediate

The phenol ether moiety is present in various biologically active molecules. As such, **4-(Pentyloxy)phenol** can serve as an intermediate in the multi-step synthesis of pharmaceuticals and agrochemicals.

Safety and Handling

Proper handling is essential when working with **4-(Pentyloxy)phenol**. The following information is derived from GHS classifications and standard safety data sheets.

GHS Hazard Classification

Hazard	Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[7][8]
Eye Irritation	H319	Causes serious eye irritation	[8]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[14]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]
- Exposure Prevention: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[14]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

4-(Pentyloxy)phenol, identified by CAS number 18979-53-8, is a valuable and versatile organic compound. Its synthesis via the Williamson ether reaction is a robust and well-understood process. The unique molecular architecture of this compound makes it a pivotal precursor in the rational design of advanced materials, most notably liquid crystals for display technologies and functional polymers. Adherence to established safety protocols is necessary to ensure its safe handling in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-(PENTYLOXY)PHENOL | CAS 18979-53-8 [matrix-fine-chemicals.com]
- 3. Phenol, 4-(pentyloxy)- [webbook.nist.gov]
- 4. 4-(PENTYLOXY)PHENOL | 18979-53-8 [sigmaaldrich.com]
- 5. 4-Pentyloxyphenol | 18979-53-8 [amp.chemicalbook.com]
- 6. appchemical.com [appchemical.com]
- 7. echemi.com [echemi.com]
- 8. 4-(Pentyloxy)phenol – porphyrin-systems [porphyrin-systems.com]
- 9. Phenol, 4-(pentyloxy)- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]

- 12. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties [mdpi.com]
- 13. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxyethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Pentyloxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097055#4-pentyloxy-phenol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com